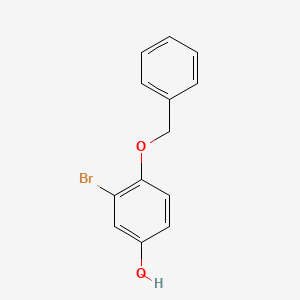

4-(Benzyloxy)-3-bromophenol

Overview

Description

4-(Benzyloxy)-3-bromophenol, also known as Monobenzone, is an organic chemical in the phenol family. It is used as a topical drug for medical depigmentation . It is a colorless solid that is classified as the monobenzyl ether of hydroquinone .

Synthesis Analysis

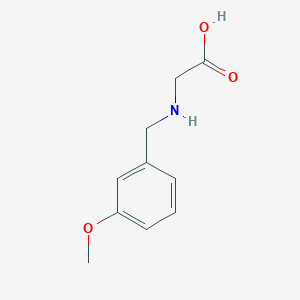

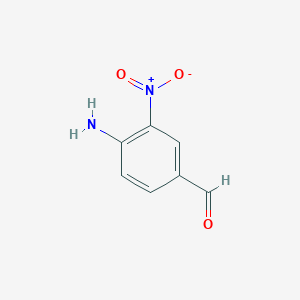

The synthesis of 4-(Benzyloxy)-3-bromophenol involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized compounds are characterized by various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Scientific Research Applications

Synthesis of Phosphine Oxide Derivatives

This compound is utilized in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide , which is a valuable intermediate in organic synthesis and can be used for further chemical transformations .

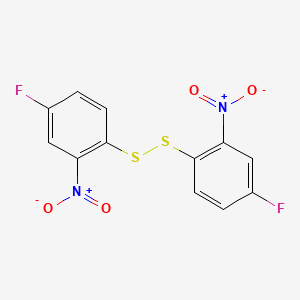

Preparation of Hetaryl-Azophenol Dyes

It plays a crucial role in the preparation of hetaryl-azophenol dyes. These dyes are synthesized via heterocyclic amines in nitrosyl sulphuric acid and have applications in dyeing processes .

Polyester Fiber Dyeing

4-(Benzyloxy)-3-bromophenol is also employed in the dyeing of polyester fibers. This application takes advantage of its chemical properties to impart color to textiles .

Rubber Industry Applications

In the rubber industry, this compound is used due to its chemical stability and reactivity, which can enhance the properties of rubber products .

Antimicrobial Activity Research

There is research indicating that derivatives of 4-(Benzyloxy)-3-bromophenol have been synthesized and characterized for their antimicrobial activities. This suggests potential applications in developing new antimicrobial agents .

Antimycobacterial Drug Development

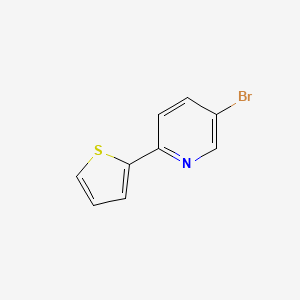

A series of compounds including N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are synthesized using 4-(Benzyloxy)-3-bromophenol, have been evaluated for their ability to inhibit the M. tuberculosis H37Rv strain, indicating its role in tuberculosis drug development .

Safety And Hazards

4-(Benzyloxy)-3-bromophenol may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and serious eye irritation . Personal protective equipment/face protection is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name |

3-bromo-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPNTSZOBWSMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40532153 | |

| Record name | 4-(Benzyloxy)-3-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-bromophenol | |

CAS RN |

252578-40-8 | |

| Record name | 4-(Benzyloxy)-3-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)